15-keto Bimatoprost 15-keto Bimatoprost Bimatoprost is the Allergan trade name for 17-phenyl trinor prostaglandin F2α ethyl amide (17-phenyl trinor PGF2α ethyl amide), an F-series PG analog which has been approved for use as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group produces 15-keto-17-phenyl trinor PGF2α ethyl amide. 15-keto-17-phenyl trinor PGF2α ethyl amide is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals. No pharmacological studies on 15-keto-17-phenyl trinor PGF2α ethyl amide have been reported.
15-Keto Bimatoprost is an impurity of Bimatoprost.
Brand Name: Vulcanchem
CAS No.: 1163135-96-3
VCID: VC0194975
InChI: InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1
SMILES: CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O
Molecular Formula: C25H35NO4
Molecular Weight: 413.56

15-keto Bimatoprost

CAS No.: 1163135-96-3

Cat. No.: VC0194975

Molecular Formula: C25H35NO4

Molecular Weight: 413.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

15-keto Bimatoprost - 1163135-96-3

Specification

CAS No. 1163135-96-3
Molecular Formula C25H35NO4
Molecular Weight 413.56
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Standard InChI InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1
SMILES CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Introduction

Chemical Properties

15-keto Bimatoprost possesses specific chemical properties that distinguish it from its parent compound. These properties are essential for its identification, analysis, and application in pharmaceutical research.

Basic Chemical Information

PropertyValueSource
Chemical Name(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
CAS Number1163135-96-3
Molecular FormulaC25H35NO4
Molecular Weight413.5 g/mol
InChIInChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1
InChIKeyOZCBJWOYRKMMPF-QWPROEHNSA-N

Physical Properties

The physical characteristics of 15-keto Bimatoprost include its appearance, solubility, and stability parameters. According to commercial product specifications, it typically appears as a solid, ranging from pale yellow to brown in color. The compound has limited solubility in water but is soluble in organic solvents like methyl acetate and methanol .

The predicted density of the compound is approximately 1.142 ± 0.06 g/cm³, and it has an estimated boiling point of 626.7 ± 55.0 °C. These physical properties are important considerations for handling and storage in laboratory and pharmaceutical settings.

Structural Characteristics

Molecular Structure

15-keto Bimatoprost features a complex molecular structure characterized by a cyclopentane ring with multiple chiral centers. The key structural feature that distinguishes it from bimatoprost is the ketone group at the C-15 position, which replaces the hydroxyl group found in the parent compound . This oxidation of the hydroxyl group to a ketone is a significant structural modification that affects the compound's biochemical behavior.

The stereochemistry of 15-keto Bimatoprost is defined by multiple chiral centers with specific configurations: (1R,2R,3R,5S). Additionally, the molecule contains both Z and E geometric isomers in its structure, specifically a Z-configuration at the C-5 position of the heptenamide chain and an E-configuration at the C-1 position of the pentenyl side chain .

Structural Relationship to Bimatoprost

15-keto Bimatoprost maintains the core structural elements of bimatoprost, including:

  • The cyclopentane ring with its specific stereochemistry

  • The N-ethylamide group

  • The phenyl-containing side chain

The primary structural difference is the oxidation state at C-15, which creates a ketone functionality instead of a hydroxyl group . This modification significantly affects the compound's interactions with biological targets and its metabolic profile.

Relationship to Bimatoprost

Metabolic Relationship

15-keto Bimatoprost represents an important metabolite of bimatoprost, formed through oxidation of the C-15 hydroxyl group. This oxidation process is a potential metabolic pathway when bimatoprost is administered to intact animals . Understanding this metabolic relationship is crucial for pharmaceutical development and pharmacokinetic studies of bimatoprost-based medications.

Research and Applications

Analytical Research

Deuterium-labeled 15-keto Bimatoprost (15-keto Bimatoprost-d5) is used as a reference standard in metabolic and pharmacokinetic studies . The incorporation of deuterium atoms into the molecule allows researchers to track its behavior in biological systems using mass spectrometry techniques, providing valuable insights into the metabolism and distribution of bimatoprost.

SupplierCatalog NumberAvailable QuantityPurityPrice Range (USD)
Santa Cruz Biotechnologysc-2206191 mgNot specified$110.00
Santa Cruz Biotechnologysc-220619A5 mgNot specified$279.00
LGC StandardsTRC-K175100Multiple options>95% (HPLC)Contact supplier
Aladdin ScientificK337395-5mg5 mg1 mg/mL in methyl acetate$265.90

Additionally, deuterium-labeled 15-keto Bimatoprost-d5 is available from suppliers such as Aladdin Scientific (catalog K658824-1mg) with 96% purity .

Analytical Methods for Detection

Various analytical methods have been developed for the detection and quantification of 15-keto Bimatoprost, particularly in the context of pharmaceutical quality control.

Chromatographic Methods

Ultra-high-performance liquid chromatography (UHPLC) with UV detection has been successfully applied for the separation and determination of 15-keto Bimatoprost among other potential impurities in bimatoprost formulations. Zezula et al. (2019) developed such a method using an Acquity BEH C8, 150 × 2.1 mm, 1.7 μm reversed-phase analytical column with a mobile phase consisting of 0.01% HPO:acetonitrile in gradient elution mode .

Mass Spectrometry

Mass spectrometry is a powerful tool for the identification and structural characterization of 15-keto Bimatoprost. The compound has been analyzed using various MS techniques, including:

  • MS-MS with ion trap instrumentation

  • Precursor m/z value of 414.2639 [M+H]+

  • Characteristic fragments at m/z 396.3, 378.3, and 370.4

These analytical methods are essential for ensuring the quality and purity of bimatoprost formulations and for conducting research on this compound.

Pharmaceutical Significance

Relevance in Quality Control

As an impurity and potential degradation product of bimatoprost, 15-keto Bimatoprost plays a significant role in pharmaceutical quality control. Monitoring its levels is essential for ensuring the safety, efficacy, and stability of bimatoprost formulations .

The International Conference on Harmonisation (ICH) guidelines require the identification, quantification, and control of impurities in pharmaceutical products. The development of validated analytical methods for detecting 15-keto Bimatoprost, as demonstrated by Zezula et al. (2019), is crucial for meeting these regulatory requirements .

Implications for Bimatoprost Formulations

Understanding the formation and properties of 15-keto Bimatoprost has implications for the formulation, storage, and shelf-life of bimatoprost medications. Strategies to minimize its formation during manufacturing and storage can help maintain the quality and efficacy of these products over time.

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